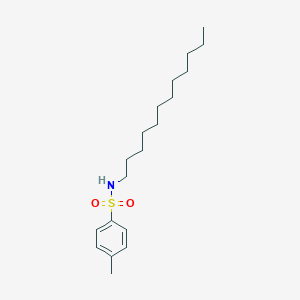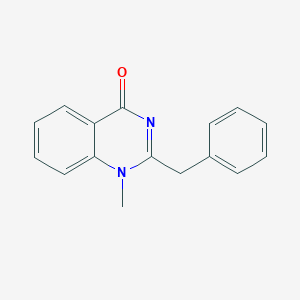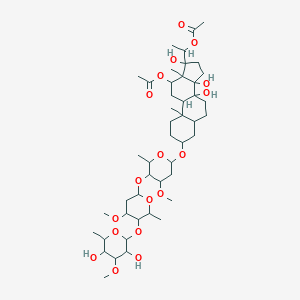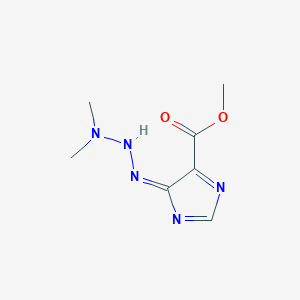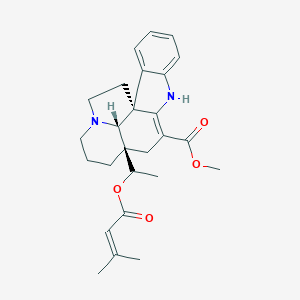
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide, commonly known as Br-Pyraz, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Br-Pyraz is a pyrazolidine derivative that has a thiocarbonyl group attached to it. This compound has been found to exhibit potential therapeutic properties in various biological systems.
Mechanism of Action
The exact mechanism of action of Br-Pyraz is not fully understood. However, it has been reported that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Br-Pyraz has been found to exhibit significant biochemical and physiological effects in various biological systems. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
Br-Pyraz has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. The compound is also readily available and affordable. However, there are some limitations to its use in lab experiments. Br-Pyraz has been found to exhibit low solubility in water, which can limit its use in aqueous solutions. Additionally, the compound has been found to exhibit low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of Br-Pyraz. One area of research is the investigation of its potential therapeutic properties in the treatment of cancer. Br-Pyraz has been found to exhibit promising results in the inhibition of cancer cell growth and proliferation. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Br-Pyraz has been found to exhibit neuroprotective properties and may have potential as a therapeutic agent in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of Br-Pyraz and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of Br-Pyraz involves the reaction between 4-bromobenzaldehyde and thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to obtain Br-Pyraz. The reaction scheme is shown below:
Scientific Research Applications
Br-Pyraz has been found to exhibit potential therapeutic properties in various biological systems. It has been studied extensively for its anti-inflammatory, analgesic, and antioxidant properties. The compound has also shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases.
properties
CAS RN |
139192-96-4 |
|---|---|
Product Name |
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide |
Molecular Formula |
C10H12BrN3S |
Molecular Weight |
286.19 g/mol |
IUPAC Name |
N-(4-bromophenyl)pyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H12BrN3S/c11-8-2-4-9(5-3-8)13-10(15)14-7-1-6-12-14/h2-5,12H,1,6-7H2,(H,13,15) |
InChI Key |
IIDJUBPKAZEKAG-UHFFFAOYSA-N |
Isomeric SMILES |
C1CNN(C1)C(=NC2=CC=C(C=C2)Br)S |
SMILES |
C1CNN(C1)C(=S)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1CNN(C1)C(=S)NC2=CC=C(C=C2)Br |
synonyms |
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



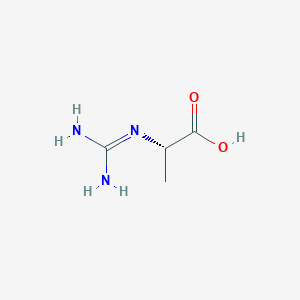
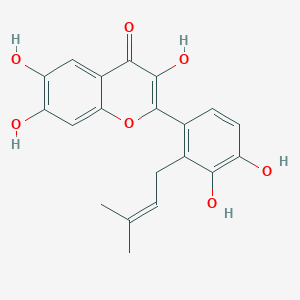
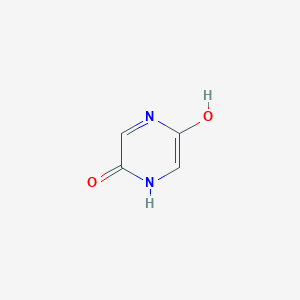



![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
